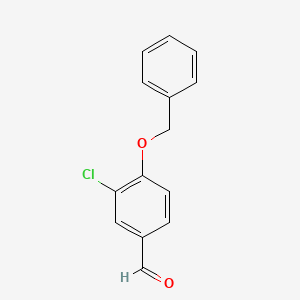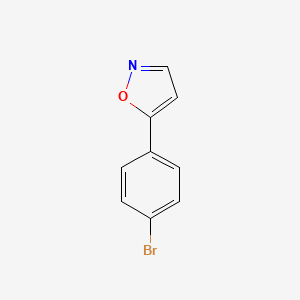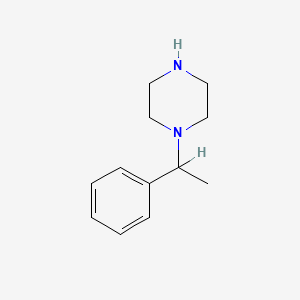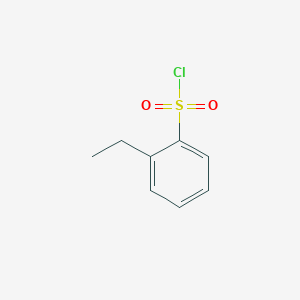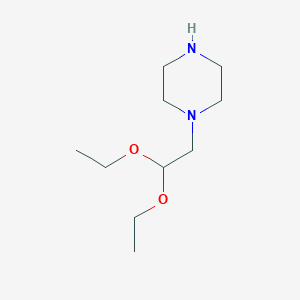
2-Bromo-3-(3,5-dichlorophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-3-(3,5-dichlorophenyl)-1-propene” is a chemical compound. Its structure suggests that it is an alkene with a bromine atom and a 3,5-dichlorophenyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds like these are often synthesized through reactions like the Suzuki-Miyaura cross-coupling . This reaction is widely used for forming carbon-carbon bonds and involves a palladium-catalyzed cross-coupling of organoboron compounds with organic halides .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a propene backbone with a bromine atom attached to the second carbon and a 3,5-dichlorophenyl group attached to the third carbon .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-3-(3,5-dichlorophenyl)-1-propene: is a valuable compound in organic synthesis, particularly in the formation of boronic esters . These esters are crucial intermediates in various organic reactions, including Suzuki-Miyaura coupling , which is widely used to form carbon-carbon bonds . The compound’s reactivity towards boronate complex formation makes it a candidate for creating new organic molecules, potentially leading to the development of novel pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for the synthesis of boronic acid derivatives . These derivatives are significant due to their application in neutron capture therapy , a targeted cancer treatment method. The boron-containing compounds accumulate in cancer cells and are then irradiated with neutrons, causing cell destruction.
Agricultural Chemistry
The role of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene in agriculture could be in the development of pesticides or herbicides . Boronic esters derived from this compound may serve as intermediates in synthesizing active ingredients for crop protection .
Biotechnology
In biotechnology, 2-Bromo-3-(3,5-dichlorophenyl)-1-propene could be a precursor in the synthesis of compounds used in diagnostic assays or biosensors . The boronic acid moiety can bind to saccharides, which is useful in detecting glucose levels in diabetic patients or other biological applications.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-3,5-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKQRJTDJYYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373629 |
Source


|
| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
CAS RN |
842140-33-4 |
Source


|
| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

